

# 6-(Cyclopropylmethyl)pyrimidin-4-ol: An In-depth Technical Guide and Literature Review

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## Compound of Interest

Compound Name: 6-(Cyclopropylmethyl)pyrimidin-4-ol

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Disclaimer: Direct experimental data for **6-(cyclopropylmethyl)pyrimidin-4-ol** is not readily available in the current body of scientific literature. This guide provides a comprehensive overview based on established knowledge of closely related pyrimidine-4-ol derivatives, offering inferred synthetic methodologies, potential biological activities, and structure-activity relationship insights to facilitate future research and development.

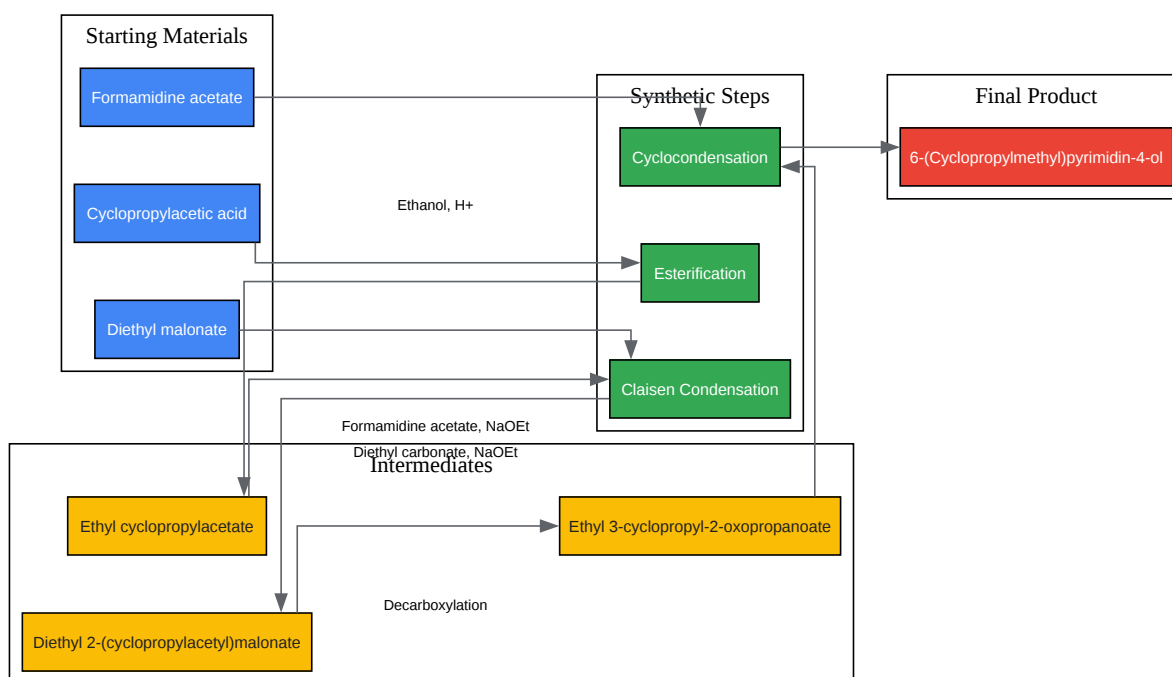
## Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.<sup>[1][2][3]</sup> The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.<sup>[1][4]</sup> The pyrimidin-4-ol tautomer, in particular, is a prevalent motif in many biologically active molecules. This technical guide focuses on the specific, yet underexplored, molecule **6-(cyclopropylmethyl)pyrimidin-4-ol**. By examining the synthesis, biological evaluation, and structure-activity relationships of analogous compounds, we aim to provide a foundational resource for researchers interested in this novel chemical entity. The introduction of a cyclopropylmethyl group at the 6-position is of particular interest, as cyclopropyl moieties are known to enhance metabolic stability and binding affinity in various drug candidates.

## Proposed Synthesis

The synthesis of **6-(cyclopropylmethyl)pyrimidin-4-ol** can be logically approached through established methods for constructing the pyrimidin-4-ol core, followed by the introduction of the cyclopropylmethyl side chain. A plausible and efficient synthetic strategy would involve the condensation of a  $\beta$ -ketoester bearing the cyclopropylmethyl group with a suitable amidine source.

## Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **6-(cyclopropylmethyl)pyrimidin-4-ol**.

## Detailed Experimental Protocols

### Step 1: Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate ( $\beta$ -ketoester)

This key intermediate can be synthesized via a Claisen condensation reaction.

- **Materials:** Sodium ethoxide (NaOEt), diethyl carbonate, ethyl cyclopropylacetate, diethyl ether (anhydrous), hydrochloric acid (1 M).
- **Procedure:** A solution of ethyl cyclopropylacetate (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous diethyl ether is added dropwise to a suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-cyclopropyl-2-oxopropanoate.

### Step 2: Synthesis of **6-(Cyclopropylmethyl)pyrimidin-4-ol**

The final step involves the cyclocondensation of the  $\beta$ -ketoester with formamidine.

- **Materials:** Ethyl 3-cyclopropyl-2-oxopropanoate, formamidine acetate, sodium ethoxide, absolute ethanol.
- **Procedure:** To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, formamidine acetate (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq) is then added, and the reaction mixture is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford **6-(cyclopropylmethyl)pyrimidin-4-ol**. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

## Potential Biological Activities and Structure-Activity Relationships (SAR)

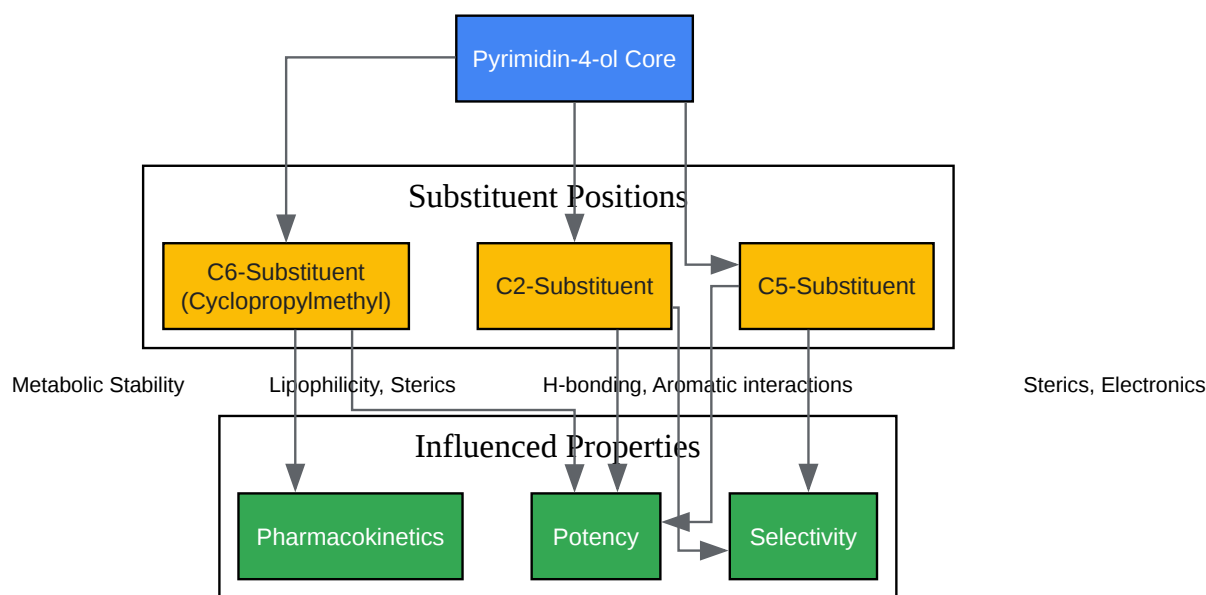
The biological activities of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring.<sup>[4]</sup> Based on the activities of structurally similar compounds, **6-(cyclopropylmethyl)pyrimidin-4-ol** could be investigated for a range of therapeutic applications.

### Potential Therapeutic Areas

- **Anticancer Activity:** Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.<sup>[5][6]</sup> The presence of a lipophilic cyclopropylmethyl group could enhance binding to hydrophobic pockets in enzyme active sites.
- **Anti-inflammatory Activity:** Pyrimidine-based compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.<sup>[7]</sup>
- **Antimicrobial Activity:** The pyrimidine nucleus is present in several antibacterial and antifungal agents.<sup>[2][8]</sup> The title compound could be screened against a panel of pathogenic bacteria and fungi.
- **Antiviral Activity:** Pyrimidine analogues are well-known antiviral agents, often acting as nucleoside reverse transcriptase inhibitors.<sup>[1]</sup>

### Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidin-4-ol derivatives is often modulated by the substituents at the C2, C5, and C6 positions.



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Caption: Key substituent positions influencing the biological activity of pyrimidin-4-ols.

## Quantitative Data from Related Compounds

To provide a context for the potential potency of **6-(cyclopropylmethyl)pyrimidin-4-ol**, the following table summarizes quantitative data for various biologically active pyrimidin-4-ol derivatives from the literature.

Compound Class	Target	Activity (IC50/EC50)	Reference
2-Anilino-pyrimidin-4-ols	EGFR Kinase	0.1 - 10 $\mu$ M	[9]
6-Aryl-pyrimidin-4-ols	PI3K	50 - 500 nM	[10]
2,6-Disubstituted pyrimidin-4-ols	CDK2/Cyclin A	0.2 - 5 $\mu$ M	[6]
Fused Pyrazolo[3,4-d]pyrimidin-4-ols	Anticancer	1 - 20 $\mu$ M	[11]

This table is a representative summary and not exhaustive. The activities are highly dependent on the specific substitutions.

## Conclusion and Future Directions

While **6-(cyclopropylmethyl)pyrimidin-4-ol** remains a novel and uncharacterized molecule, this in-depth analysis of related compounds provides a strong foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for diverse biological activities, particularly in oncology and infectious diseases, warrants its synthesis and comprehensive biological evaluation.

Future research should focus on:

- **Synthesis and Characterization:** The successful synthesis and full analytical characterization (NMR, MS, HRMS, etc.) of **6-(cyclopropylmethyl)pyrimidin-4-ol**.
- **Broad Biological Screening:** Evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines, microbial strains, and viral assays.
- **Analogue Synthesis and SAR Studies:** Systematic modification of the pyrimidine core to establish a clear structure-activity relationship and optimize for potency and selectivity.
- **Computational Modeling:** Utilization of in silico methods to predict potential biological targets and guide the design of more potent analogues.

This technical guide serves as a valuable starting point for researchers and drug development professionals, providing the necessary theoretical framework to unlock the potential of **6-(cyclopropylmethyl)pyrimidin-4-ol** and its derivatives in modern medicinal chemistry.

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